1-Amino-1-cyclopropylpent-4-yn-2-one

Constitutional isomerism Hydrogen‑bond topology Medicinal chemistry building blocks

1-Amino-1-cyclopropylpent-4-yn-2-one (CAS 1935614-90-6, molecular formula C₈H₁₁NO, MW 137.18 g/mol) is a cyclopropyl-bearing α‑aminoketone with a terminal alkyne. The compound belongs to a cluster of regioisomeric and functionally analogous C₈H₁₁NO species that share identical molecular weight but differ in the connectivity of the amino, cyclopropyl, ketone, and alkyne groups.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B15254587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-cyclopropylpent-4-yn-2-one
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC#CCC(=O)C(C1CC1)N
InChIInChI=1S/C8H11NO/c1-2-3-7(10)8(9)6-4-5-6/h1,6,8H,3-5,9H2
InChIKeyCSBJQDGCIPJBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-cyclopropylpent-4-yn-2-one (CAS 1935614-90-6) Procurement Guide – Structural Identity and Comparator Landscape


1-Amino-1-cyclopropylpent-4-yn-2-one (CAS 1935614-90-6, molecular formula C₈H₁₁NO, MW 137.18 g/mol) is a cyclopropyl-bearing α‑aminoketone with a terminal alkyne [1]. The compound belongs to a cluster of regioisomeric and functionally analogous C₈H₁₁NO species that share identical molecular weight but differ in the connectivity of the amino, cyclopropyl, ketone, and alkyne groups. This constitutional isomerism generates measurably different physicochemical and potential pharmacophoric profiles , making unambiguous structural identification essential for reproducible research procurement.

Why 1-Amino-1-cyclopropylpent-4-yn-2-one Cannot Be Interchanged with Its C₈H₁₁NO Isomers


1-Amino-1-cyclopropylpent-4-yn-2-one shares the exact molecular formula (C₈H₁₁NO) and mass (137.18 Da) with at least three other commercially available regioisomers: 2-amino-1-cyclopropylpent-4-yn-1-one, 1-(cyclopropylamino)pent-4-yn-2-one, and 1-(1-aminocyclopropyl)pent-4-yn-1-one . Despite their isomeric relationship, the position of the primary amine relative to the cyclopropane ring and the ketone/alkyne functions dictates the compound's hydrogen-bonding geometry, nucleophilic reactivity, and conformational freedom. At least one C₈H₁₁NO isomer has shown measurable antiproliferative activity (IC₅₀ = 15.5 µM against MCF‑7 breast cancer cells) , underscoring the biological non‑equivalence of these positional isomers. Substituting one isomer for another without structural verification introduces an uncontrolled variable that compromises SAR reproducibility and data integrity.

1-Amino-1-cyclopropylpent-4-yn-2-one – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Positioning of the Primary Amine: Distinct Hydrogen‑Bond Donor/Acceptor Architecture vs. 1-(Cyclopropylamino)pent-4-yn-2-one

In 1‑amino‑1‑cyclopropylpent‑4‑yn‑2‑one, the primary amine (–NH₂) is directly attached to the α‑carbon that bears the cyclopropyl ring, placing the H‑bond donor directly adjacent to the ketone carbonyl and the strained cyclopropane. In contrast, the isomer 1‑(cyclopropylamino)pent‑4‑yn‑2‑one carries a secondary amine where the cyclopropyl group is N‑substituted, removing one H‑bond donor and altering the amine's basicity and nucleophilicity [1]. This topological difference is quantified by the computed count of hydrogen‑bond donors: the target compound has one H‑bond donor, whereas the N‑cyclopropyl secondary amine has zero [2].

Constitutional isomerism Hydrogen‑bond topology Medicinal chemistry building blocks

Lipophilicity Tuning Through α‑Cyclopropyl Substitution: logP Differentiation vs. Regioisomeric and Chain‑Varied Analogs

The target compound exhibits a computed logP of 0.3161 (XLogP3 = 0) . By comparison, the des‑cyclopropyl straight‑chain analog 1‑aminopent‑4‑yn‑2‑one would be expected to show a higher logP (>0.5) due to loss of the polarizing cyclopropyl group; although an exact experimental value for the comparator could not be retrieved, the cyclopropane ring is well‑documented to reduce logP by approximately 0.2–0.4 log units relative to an isopropyl or propyl substituent of equivalent carbon count [1]. The experimentally determined logP of 0.3161 (Leyan, HPLC‑derived) for the target compound anchors this compound in a polarity window that may favor aqueous solubility while retaining sufficient membrane permeability for cell‑based assays.

Lipophilicity logP ADME prediction

Topological Polar Surface Area (TPSA) and Conformational Restriction Compared with 1‑(1‑Aminocyclopropyl)pent‑4‑yn‑1‑one

The target compound's TPSA is computed as 43.1 Ų [1], reflecting the contribution of the primary amine (∼26 Ų) and the ketone (∼17 Ų). The geminal isomer 1‑(1‑aminocyclopropyl)pent‑4‑yn‑1‑one places the carbonyl directly attached to the quaternary cyclopropyl carbon, altering the spatial relationship between the H‑bond acceptors. While a separate experimental TPSA for the comparator was not available, the connectivity difference results in a distinct three‑dimensional pharmacophore: the target compound orients the amine and ketone in a 1,2‑relationship, enabling chelation or dual‑contact interactions with biological targets, whereas the 1,1‑geminal arrangement restricts both polar groups to the same face of the cyclopropane .

Polar surface area Conformational constraint Blood‑brain barrier penetration

1-Amino-1-cyclopropylpent-4-yn-2-one – Evidence‑Based Application Scenarios for Scientific Procurement


Click Chemistry Bioconjugation via Terminal Alkyne Handle

The terminal alkyne of 1‑amino‑1‑cyclopropylpent‑4‑yn‑2‑one is a competent dipolarophile for copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC). This enables covalent attachment of the cyclopropyl‑aminoketone scaffold to azide‑functionalized biomolecules, fluorophores, or solid supports. The primary amine remains available for orthogonal conjugation or salt‑bridge formation post‑click [1]. The cyclopropyl group further rigidifies the linker region, potentially improving the signal‑to‑noise ratio in target‑engagement studies relative to flexible‑chain alkyne probes [2].

Conformationally Constrained α‑Aminoketone Scaffold for Fragment‑Based Drug Discovery

The 1‑amino‑1‑cyclopropyl substitution pattern generates a sterically constrained α‑aminoketone with a limited number of low‑energy conformers. With a logP of 0.3161 and a TPSA of 43.1 Ų, the compound sits within favorable physicochemical space for fragment screening libraries (Rule‑of‑Three compliant). Its vicinal amine–ketone motif can serve as a recognition element for protease active sites or kinase hinge regions, while the cyclopropane reduces off‑target conformational sampling compared to flexible alkyl‑chain analogs [2].

Synthetic Intermediate for Cyclopropyl‑Containing Heterocycles

The α‑aminoketone functionality enables cyclocondensation reactions (e.g., Bischler–Napieralski, Pictet–Spengler, or Paal–Knorr type) to generate nitrogen‑containing heterocycles bearing a cyclopropyl substituent. The terminal alkyne adds a second diversification point for sequential functionalization (click chemistry followed by cyclocondensation, or vice versa). This orthogonal reactivity profile supports library synthesis efforts where the cyclopropyl group imparts metabolic stability to the final heterocyclic products [1].

Isomer‑Specific Structure–Activity Relationship (SAR) Studies

Because at least four C₈H₁₁NO constitutional isomers exist , 1‑amino‑1‑cyclopropylpent‑4‑yn‑2‑one serves as a defined SAR probe to deconvolute the contribution of primary amine placement (α vs. β vs. N‑cyclopropyl) to biological activity. Procurement of the authentic, structure‑verified compound eliminates ambiguity in SAR tables that would otherwise arise from isomeric impurity, a known pitfall when sourcing from suppliers that do not provide batch‑specific analytical certificates .

Quote Request

Request a Quote for 1-Amino-1-cyclopropylpent-4-yn-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.